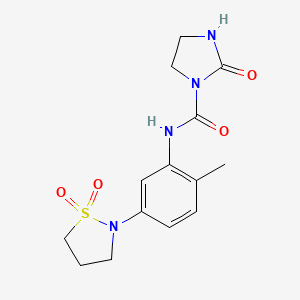

![molecular formula C9H7ClFN3O2S B2880308 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole CAS No. 339105-84-9](/img/structure/B2880308.png)

3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole

Descripción general

Descripción

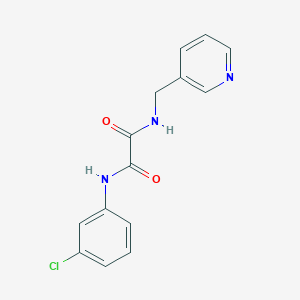

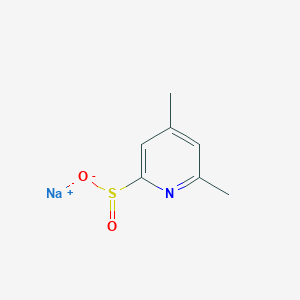

The compound “3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Attached to this ring is a sulfonyl group (-SO2-) linked to a 2-chloro-6-fluorobenzyl group. The presence of these functional groups could give this compound unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring and the benzene ring in the 2-chloro-6-fluorobenzyl group are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The sulfonyl group is a strong electron-withdrawing group, which could affect the reactivity of the compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The 1,2,4-triazole ring could potentially undergo reactions at the nitrogen atoms, while the sulfonyl group could participate in substitution reactions . The 2-chloro-6-fluorobenzyl group could also undergo various reactions, particularly at the benzylic position .Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Triazole derivatives are pivotal in organic synthesis, serving as intermediates for generating metallo azavinyl carbene intermediates. These intermediates facilitate various synthetic transformations, including transannulation, cyclopropanations, and ring expansions, contributing to the synthesis of highly functionalized nitrogen-based heterocycles. This application underscores the utility of triazole derivatives in expanding the toolbox of organic synthesis, enabling the creation of complex molecular architectures (Anbarasan, Yadagiri, & Rajasekar, 2014).

Contributions to Medicinal Chemistry

In medicinal chemistry, the synthesis and evaluation of 1,2,3-Triazole derivatives containing the sulfonyl group highlight their biological significance. These compounds have been explored for their potential in drug design, demonstrating moderate activity against various cancer cell lines. The regioselective synthesis of such derivatives exemplifies the integration of organic synthesis and pharmacological evaluation, advancing the development of new therapeutic agents (Salinas-Torres et al., 2022).

Advanced Materials Development

Triazole derivatives also find applications in the development of advanced materials. For instance, the synthesis of novel blend membranes incorporating fluorinated copolymers bearing azole functions, including 1H-1,2,4-triazole, for proton exchange membrane fuel cells (PEMFCs) operating at low relative humidity. The exploration of these materials contributes to the advancement of fuel cell technologies, offering insights into the influence of the azole group on membrane properties and performance (Campagne, David, Améduri, Jones, Roziere, & Roche, 2013).

Safety and Hazards

As with any chemical compound, handling “3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices. If the compound is hazardous, it should be disposed of in accordance with local regulations .

Propiedades

IUPAC Name |

5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFN3O2S/c10-7-2-1-3-8(11)6(7)4-17(15,16)9-12-5-13-14-9/h1-3,5H,4H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTDWSZZFNSWOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=NC=NN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901332586 | |

| Record name | 5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901332586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817556 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole | |

CAS RN |

339105-84-9 | |

| Record name | 5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901332586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

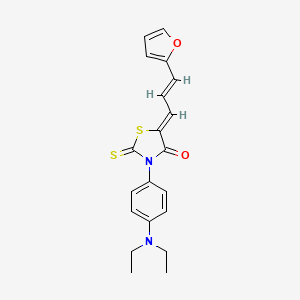

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)thio)propan-1-one](/img/structure/B2880225.png)

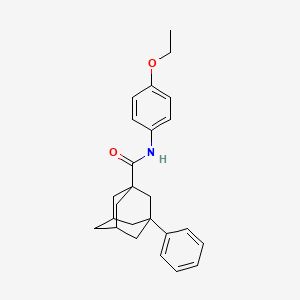

![1-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2880230.png)

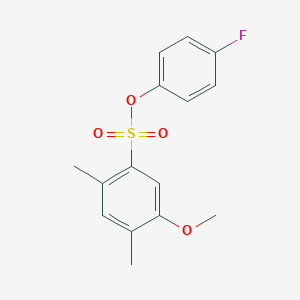

![N-(3-(methylthio)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2880231.png)

![1H-Imidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2880239.png)

![2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose](/img/structure/B2880240.png)